
N-(2-(1-(4-chlorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1-(4-chlorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine is a complex organic compound that features a piperidine ring, a cyclohexyl group, and a chlorobenzyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-(4-chlorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of cyclohexylamine with 4-chlorobenzyl chloride to form an intermediate, which is then reacted with 1-methylpiperidin-4-amine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(1-(4-chlorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl moiety, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-(1-(4-chlorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N-(2-(1-(4-chlorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction mechanisms or metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(1-(4-fluorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine
- N-(2-(1-(4-bromobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine
- N-(2-(1-(4-methylbenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine
Uniqueness
N-(2-(1-(4-chlorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine is unique due to the presence of the chlorobenzyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Eigenschaften
Molekularformel |
C21H33ClN2 |
|---|---|
Molekulargewicht |
349.0 g/mol |
IUPAC-Name |
N-[2-[1-[(4-chlorophenyl)methyl]cyclohexyl]ethyl]-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C21H33ClN2/c1-24-15-9-20(10-16-24)23-14-13-21(11-3-2-4-12-21)17-18-5-7-19(22)8-6-18/h5-8,20,23H,2-4,9-17H2,1H3 |
InChI-Schlüssel |
PZLDDSDTJZRTFT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)NCCC2(CCCCC2)CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Anthra[1,2-C][1,2,5]oxadiazole](/img/structure/B14758005.png)
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-ethynylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B14758022.png)

![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene](/img/structure/B14758031.png)
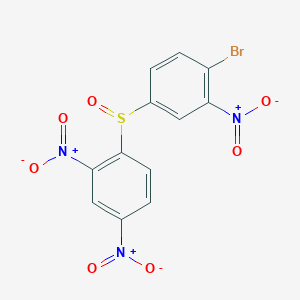
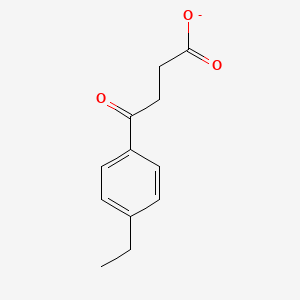
![(Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane](/img/structure/B14758058.png)
![14H-Dibenzo[a,h]phenothiazine](/img/structure/B14758068.png)
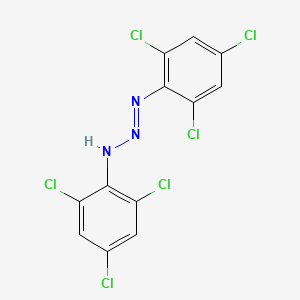
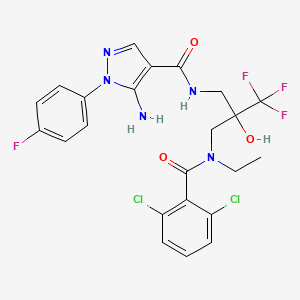
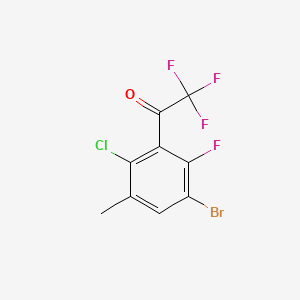
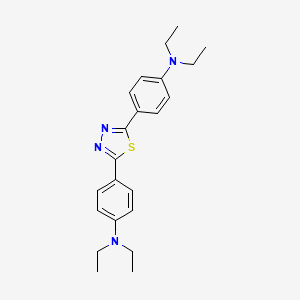

![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)
